molecular formula C14H10BrN3OS2 B3438071 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide

Cat. No.: B3438071
M. Wt: 380.3 g/mol
InChI Key: PMJYBNZUSUQPPA-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable halide (e.g., bromoacetyl bromide) to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether intermediate with 5-bromopyridin-2-amine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions that are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in the structure.

    Substitution: The bromine atom in the pyridine ring can be a site for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to various biological targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromopyridin-2-yl)acetamide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-fluoropyridin-2-yl)acetamide

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom in the pyridine ring can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS2/c15-9-5-6-12(16-7-9)18-13(19)8-20-14-17-10-3-1-2-4-11(10)21-14/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJYBNZUSUQPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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